

Spectroscopic and Mechanistic Insights into Defucogilvocarcin V: A Technical Guide

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Compound of Interest

Compound Name: Defucogilvocarcin V

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This technical guide provides a consolidated overview of the available spectroscopic data for **Defucogilvocarcin V**, a derivative of the potent gilvocarcin class of antitumor antibiotics. While a complete experimental dataset for **Defucogilvocarcin V** is not readily available in the public domain, this document compiles the known information and presents standardized experimental protocols for its full characterization. The guide also touches upon the established mechanism of action for the parent compound, gilvocarcin V, to provide context for future research into **Defucogilvocarcin V**'s biological activity.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry is a critical technique for confirming the elemental composition of a molecule. For **Defucogilvocarcin V**, the exact mass has been determined, providing a precise molecular formula.

Parameter	Value
Molecular Formula	C ₂₁ H ₁₆ O ₅
Exact Mass (m/z)	348.09977361 Da
Ionization Mode	Electrospray Ionization (ESI) is commonly used for this class of compounds, typically in positive ion mode ([M+H] ⁺ , [M+Na] ⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Detailed ^1H and ^{13}C NMR data for **Defucogilvocarcin V** are not available in tabulated form in the cited literature. The following tables are presented as a template for the expected data that would be obtained from a full spectroscopic analysis. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard solvent signal, and coupling constants (J) are in Hertz (Hz).

Table 2: Template for ^1H NMR Spectroscopic Data for **Defucogilvocarcin V** Solvent: CDCl_3 or DMSO-d_6

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Aromatic Protons				
Vinyl Protons				
Methoxy Protons				
Other Protons				

Table 3: Template for ^{13}C NMR Spectroscopic Data for **Defucogilvocarcin V** Solvent: CDCl_3 or DMSO-d_6

Carbon Assignment	Chemical Shift (δ , ppm)
Carbonyl Carbon	
Aromatic Carbons	
Vinyl Carbons	
Methoxy Carbons	
Other Carbons	

Experimental Protocols

The following are detailed, standardized methodologies for acquiring the HRMS and NMR data for a compound such as **Defucogilvocarcin V**.

High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** A dilute solution of **Defucogilvocarcin V** (typically 1 mg/mL) is prepared in a suitable solvent such as methanol, acetonitrile, or a mixture thereof.
- **Instrumentation:** A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- **Data Acquisition:** The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrometer is operated in positive or negative ion mode, and data is acquired over a relevant mass range (e.g., m/z 100-1000).
- **Data Analysis:** The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion. This experimental mass is then compared to the theoretical mass calculated from the molecular formula to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **Defucogilvocarcin V** is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- **Instrumentation:** ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
- **^1H NMR Acquisition:** A standard one-dimensional proton NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay appropriate for the molecule.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C NMR experiment is performed. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

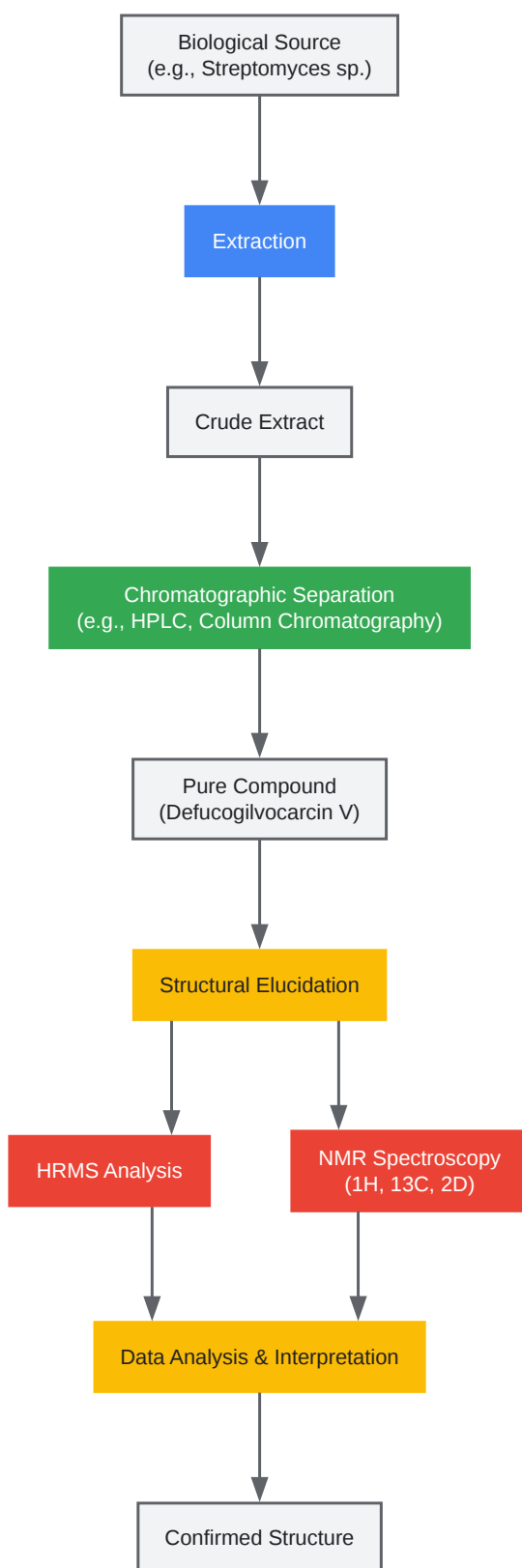
- 2D NMR Experiments: To aid in the complete and unambiguous assignment of proton and carbon signals, a suite of two-dimensional NMR experiments should be conducted. These include:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.
- Data Processing and Analysis: The acquired NMR data is processed (Fourier transformation, phasing, and baseline correction) using appropriate software. The chemical shifts, multiplicities, coupling constants, and integrations are then analyzed to elucidate the complete chemical structure.

Biological Activity and Signaling Pathway

While specific signaling pathways for **Defucogilvocarcin V** have not been detailed, the parent compound, Gilvocarcin V, is known for its potent antitumor activity. The primary mechanism of action involves DNA interaction.^{[1][2][3][4]} Gilvocarcin V intercalates into the DNA double helix and, upon photoactivation by UV-A or visible light, can form covalent adducts with DNA bases, leading to DNA damage and subsequent cell death.^[5] This photodynamic activity is a key feature of its biological function. The vinyl group at the C-8 position is believed to be crucial for this photo-induced DNA alkylation.

Workflow for Natural Product Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like **Defucogilvocarcin V**, culminating in the acquisition of the spectroscopic data discussed in this guide.



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Caption: General workflow for the isolation and structural elucidation of a natural product.

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